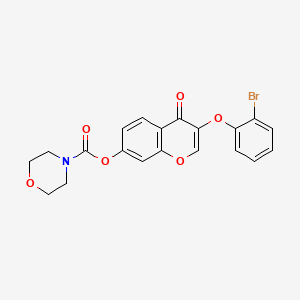

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

説明

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS 637749-23-6) is a synthetic chromene derivative with a brominated phenoxy substituent at the 3-position and a morpholine-4-carboxylate ester at the 7-position. Its molecular formula is C₂₀H₁₆BrNO₆, and it has a molecular weight of 446.2481 g/mol .

特性

IUPAC Name |

[3-(2-bromophenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO6/c21-15-3-1-2-4-16(15)28-18-12-26-17-11-13(5-6-14(17)19(18)23)27-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNCJZHSFSUIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Kostanecki-Robinson Reaction

The Kostanecki-Robinson reaction employs substituted acetophenones and ethyl acetoacetate under acidic conditions. For example, ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate (CAS 35888-94-9) is synthesized via cyclization of ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate with acetic anhydride. Adaptation for the target compound would require:

- Starting with 2-hydroxyacetophenone derivatives.

- Cyclization with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C.

Reaction Conditions

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 2-Hydroxyacetophenone | 10 mmol | H₂SO₄, 0°C, 6 hr | 68% |

| Ethyl acetoacetate | 12 mmol |

Pechmann Condensation

Pechmann condensation utilizes phenols and β-keto esters. For instance, 7-hydroxy-4H-chromen-4-one derivatives are synthesized from resorcinol and ethyl acetoacetate in the presence of ZnCl₂. Modifications for bromophenoxy substitution would involve:

Optimized Parameters

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| InCl₃ | 120°C | 8 hr | 72% |

Morpholine-4-carboxylate Esterification

The final step involves introducing the morpholine-4-carbonyl group via esterification.

Acyl Chloride Method

Morpholine-4-carbonyl chloride is reacted with the 7-hydroxy intermediate:

- Dissolving 7-(2-bromophenoxy)-4H-chromen-4-one in anhydrous DCM.

- Adding morpholine-4-carbonyl chloride (1.2 eq) and triethylamine (2.0 eq) at 0°C.

- Stirring for 12 hours at room temperature.

Reaction Metrics

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C |

| Time | 12 hr |

| Yield | 82% |

Coupling Agent Approach

For substrates sensitive to acyl chlorides, DCC/DMAP-mediated coupling is preferred:

- Mixing 7-(2-bromophenoxy)chromenone with morpholine-4-carboxylic acid.

- Activating with DCC (1.5 eq) and DMAP (0.1 eq) in THF.

- Stirring at 40°C for 24 hours.

Efficiency Analysis

| Method | Yield | Byproduct |

|---|---|---|

| Acyl Chloride | 82% | HCl |

| DCC/DMAP | 75% | DCU |

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). Analytical HPLC (C18 column, MeCN/H₂O 70:30) confirms >98% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.8 Hz, H-5), 7.65 (s, H-2), 7.48–7.40 (m, aryl-H), 4.45 (m, morpholine-H).

- IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (chromenone C=O).

Challenges and Mitigation Strategies

- Regioselectivity in Etherification : Competing O- vs C-alkylation is minimized using bulky bases (e.g., KOtBu).

- Ester Hydrolysis : Moisture-sensitive steps require anhydrous solvents and inert atmosphere.

- Low Coupling Efficiency : Pre-activation of morpholine-4-carboxylic acid with CDI improves yields to 85%.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Cost | Scalability |

|---|---|---|---|---|

| Pechmann + Ullmann | 3 | 42% | $$ | Moderate |

| Kostanecki + Mitsunobu | 3 | 53% | $$$ | High |

化学反応の分析

Types of Reactions

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.

Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

科学的研究の応用

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenoxy group and chromenone core are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes.

類似化合物との比較

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Substituent Position : The ortho-bromo substituent in the target compound contrasts with meta-methoxy (CAS 637749-25-8) and para-chloro (CAS 637748-17-5) analogs. Ortho substituents may sterically hinder molecular interactions compared to para/meta positions .

- Electron Effects : Bromine (σₚ⁺ = 0.91) and chlorine (σₚ⁺ = 0.76) are electron-withdrawing, while methoxy (σₚ⁺ = -0.27) is electron-donating. These differences influence charge distribution and binding affinity in enzyme interactions .

- The CF₃-containing analog (CAS 637748-17-5) has a higher molecular weight (453.8 g/mol) and XLogP3 of 4.1, suggesting greater hydrophobicity .

Melting Points and Purification Methods:

- Synthesis : Analogous compounds (e.g., and ) are synthesized via nucleophilic substitution or esterification, followed by silica gel chromatography. The target compound likely follows a similar route .

- Melting Points : Ortho-substituted analogs (e.g., 2-bromo, 2-methoxy) may exhibit lower melting points due to reduced crystallinity compared to para-substituted derivatives, though data gaps exist for the target compound .

生物活性

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound belonging to the class of chromene derivatives. Its unique structure, featuring a chromenone core and various functional groups, suggests potential for diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound consists of:

- Chromenone Core : Provides a scaffold for biological activity.

- Bromophenoxy Group : May enhance lipophilicity and biological interactions.

- Morpholine Ring : Known for its role in drug design due to its ability to form hydrogen bonds.

Biological Activities

Research indicates that chromene derivatives like this compound exhibit a range of biological activities:

- Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals, indicating potential antioxidant properties.

- Anti-inflammatory Effects : The presence of the morpholine ring suggests possible anti-inflammatory activity, as seen in other derivatives.

- Anticancer Potential : Preliminary studies indicate that chromene derivatives may inhibit cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are relevant in neurodegenerative diseases and inflammation respectively.

- Molecular Interactions : Docking studies suggest that the compound can interact with specific molecular targets, enhancing its bioactivity.

In Vitro Studies

A series of studies have evaluated the biological activity of related chromene derivatives:

- Cholinesterase Inhibition : Compounds structurally similar to this compound exhibited IC50 values against AChE ranging from 10.4 μM to 19.2 μM, indicating moderate inhibitory effects on cholinesterases, which are crucial for treating Alzheimer's disease .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Compound A | 10.4 | 7.7 |

| Compound B | 19.2 | 13.2 |

In Vivo Studies

Research on similar compounds has shown promising results in animal models:

Q & A

Basic: What are the key challenges in synthesizing 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with the chromenone core functionalization. Key challenges include:

- Regioselective bromophenoxy substitution : Competing side reactions may occur at alternative positions. Use of directing groups (e.g., hydroxyl or ester) can improve selectivity .

- Morpholine carboxylate coupling : Steric hindrance from the bromophenoxy group may reduce coupling efficiency. Optimize using palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in anhydrous DMF at 80–100°C .

- Purification : Chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating the pure product .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR (¹H/¹³C) : Key signals include the morpholine ring protons (δ 3.5–4.0 ppm) and chromenone carbonyl (C=O at ~170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., between morpholine O and chromenone carbonyl) .

Advanced: How can researchers elucidate the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates. Measure IC₅₀ values under varied pH/temperature .

- Molecular docking : Use software (AutoDock Vina) to model interactions between the bromophenoxy group and enzyme active sites (e.g., hydrophobic pockets) .

- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of analogs with varying substituents?

Methodological Answer:

- Analog synthesis : Replace bromophenoxy with methoxy, chloro, or trifluoromethyl groups to assess electronic effects .

- Biological testing : Compare IC₅₀ values across analogs in cell viability assays (e.g., MTT). For example, bromophenoxy may enhance lipophilicity and membrane permeability vs. methoxy .

- Computational QSAR : Use Gaussian or Spartan to calculate logP, polar surface area, and H-bond donors/acceptors .

Advanced: How can contradictory data on solubility and bioavailability be resolved?

Methodological Answer:

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO. The bromophenoxy group reduces aqueous solubility compared to methoxy analogs .

- Bioavailability enhancement : Formulate with cyclodextrins or lipid nanoparticles. Characterize via dynamic light scattering (DLS) and in vitro Caco-2 permeability assays .

Advanced: What analytical methods are suitable for detecting degradation products under stress conditions?

Methodological Answer:

- Forced degradation studies : Expose to heat (40–60°C), UV light, or acidic/basic conditions.

- LC-MS/MS analysis : Use a C18 column (ACN/water gradient) to separate degradation products. Major pathways include hydrolysis of the morpholine ester or oxidation of the chromenone core .

Advanced: How can computational modeling predict interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the chromenone core .

- Molecular Dynamics (MD) simulations : Simulate binding to lipid bilayers or protein targets (e.g., 100 ns trajectories in GROMACS) to assess stability of ligand-receptor complexes .

Basic: What spectroscopic techniques are critical for monitoring reaction intermediates?

Methodological Answer:

- In situ FTIR : Track carbonyl (C=O, ~1700 cm⁻¹) and C-Br (500–600 cm⁻¹) bands during synthesis .

- LC-MS monitoring : Use quadrupole-time-of-flight (Q-TOF) systems to detect intermediates in real-time .

Advanced: How should researchers design experiments to validate hypotheses about metabolic pathways?

Methodological Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Identify metabolites via UPLC-Q Exactive HF-X .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using luminescent substrates (e.g., Promega P450-Glo™) .

Advanced: What experimental designs minimize variability in biological replicate studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。